6-[(4-benzylpiperazin-1-yl)carbonyl]-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one
Description
This compound features a 4,5-dihydropyridazin-3(2H)-one core, substituted at position 6 with a 4-benzylpiperazine carbonyl group and at position 2 with a 1,1-dioxidotetrahydrothiophen-3-yl moiety. The benzylpiperazine group is known for enhancing receptor-binding affinity in medicinal chemistry, while the sulfone (1,1-dioxide) group improves solubility and metabolic stability .
Properties
IUPAC Name |
6-(4-benzylpiperazine-1-carbonyl)-2-(1,1-dioxothiolan-3-yl)-4,5-dihydropyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c25-19-7-6-18(21-24(19)17-8-13-29(27,28)15-17)20(26)23-11-9-22(10-12-23)14-16-4-2-1-3-5-16/h1-5,17H,6-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGDZPWQHDIFBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)CCC(=N2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-benzylpiperazin-1-yl)carbonyl]-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzylpiperazine Moiety: This step involves the reaction of benzyl chloride with piperazine in the presence of a base such as sodium hydroxide to form benzylpiperazine.
Synthesis of the Dioxidotetrahydrothiophene Ring: This can be achieved through the oxidation of tetrahydrothiophene using an oxidizing agent like hydrogen peroxide.
Construction of the Dihydropyridazinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydropyridazinone ring.
Coupling Reactions: The final step involves coupling the benzylpiperazine moiety with the dioxidotetrahydrothiophene and dihydropyridazinone intermediates using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-[(4-benzylpiperazin-1-yl)carbonyl]-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDCI, DCC.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.
Scientific Research Applications
Antidepressant Activity
Research has indicated that derivatives of piperazine compounds exhibit antidepressant properties. For instance, the structural similarity to known antidepressants suggests that this compound may influence serotonin and dopamine pathways, potentially leading to mood enhancement and anxiety reduction .
Anticancer Potential
Pyridazinones have been studied for their anticancer properties. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells has been documented in various studies. It is postulated that the benzylpiperazine component may enhance selectivity towards cancerous cells while minimizing effects on normal cells .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective effects, possibly through the modulation of neuroinflammatory pathways. This could be particularly beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders .
Case Study 1: Antidepressant Efficacy
A study conducted on a series of piperazine derivatives demonstrated that compounds structurally related to 6-[(4-benzylpiperazin-1-yl)carbonyl]-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one exhibited significant antidepressant-like effects in animal models. The mechanism was attributed to increased levels of serotonin and norepinephrine in the synaptic cleft .
Case Study 2: Anticancer Activity
In vitro assays showed that the compound effectively inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The study highlighted its potential as a lead compound for developing new anticancer therapies .
Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism of action of 6-[(4-benzylpiperazin-1-yl)carbonyl]-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The dioxidotetrahydrothiophene ring may contribute to the compound’s overall stability and bioavailability. The dihydropyridazinone core is believed to play a role in the compound’s pharmacokinetics and pharmacodynamics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Analysis
The 4,5-dihydropyridazin-3(2H)-one scaffold is a common feature among analogs, but substituent variations significantly influence physicochemical and biological properties. Key comparisons include:
Table 1: Structural and Functional Group Comparisons
Pharmacological and Physicochemical Properties
- Sulfone Group Impact: The 1,1-dioxidotetrahydrothiophen group in the target compound likely enhances solubility and oxidative stability compared to non-sulfonated analogs (e.g., thiophene or thioether derivatives).
- Benzylpiperazine Role : The 4-benzylpiperazine carbonyl group may improve CNS permeability or receptor interaction, as seen in antipsychotic agents, though direct evidence is lacking here.
- Bioactivity Trends : Compounds with triazolyl () or chlorophenyl () groups exhibit anti-inflammatory or analgesic activities, suggesting that the target compound’s substituents could similarly modulate activity .
Biological Activity
The compound 6-[(4-benzylpiperazin-1-yl)carbonyl]-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one is a complex organic molecule with potential pharmacological applications. This article presents a detailed exploration of its biological activities, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses based on available research.
Chemical Structure and Properties
The molecular structure of the compound can be broken down into several functional groups that contribute to its biological activity:
- Benzylpiperazine moiety : Known for its psychoactive properties and interaction with neurotransmitter systems.
- Dihydropyridazinone core : Associated with various biological activities, including anti-inflammatory and antimicrobial effects.
- Tetrahydrothiophene ring : May enhance solubility and bioavailability.
Antimicrobial Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, a series of substituted piperazine derivatives were tested against Mycobacterium tuberculosis, showing promising results with IC50 values ranging from 1.35 to 2.18 μM . The compound in focus could potentially share similar mechanisms of action due to structural similarities.
Anticancer Potential
The anticancer activity of compounds with similar structures has been documented extensively. For example, benzylpiperazine derivatives have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HL-60 (human promyelocytic leukemia) cells. The highest cytotoxic potential was observed in compounds with specific substituents that enhance their interaction with cellular targets .
Neuropharmacological Effects
Given the presence of the benzylpiperazine moiety, it is plausible that this compound may exhibit neuropharmacological effects. Piperazine derivatives are often investigated for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors. This suggests potential applications in treating mood disorders or neurodegenerative diseases.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:
- Inhibition of Enzymatic Activity : Compounds like this may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : The benzylpiperazine structure suggests possible interactions with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function.
Case Studies
- Anti-tubercular Activity :
- Cytotoxicity Assessment :
Data Summary
Q & A
Q. What are the standard synthetic protocols for synthesizing this compound?
The synthesis typically involves multi-step reactions. A common approach includes:
- Step 1 : Condensation of a dihydropyridazinone precursor with a substituted aldehyde in ethanol under basic conditions (e.g., sodium ethoxide), followed by acidification to isolate intermediates .
- Step 2 : Introduction of the 4-benzylpiperazine moiety via a carbonyl coupling reaction, often using reagents like DCC (dicyclohexylcarbodiimide) or EDCI in dichloromethane .
- Step 3 : Sulfone formation at the tetrahydrothiophene ring using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) in dichloromethane . Key solvents: ethanol, dichloromethane. Catalysts: triethylamine for pH control.
Q. Which spectroscopic techniques are critical for structural confirmation?
- NMR Spectroscopy : H and C NMR to verify substituent positions and stereochemistry, particularly for the benzylpiperazine and sulfone groups .
- Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns of the dihydropyridazinone core .
- IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm) and sulfone (S=O, ~1300 cm) functional groups .
Q. What purification methods are effective for isolating this compound?
- Recrystallization : Use 90% ethanol or ethyl acetate/hexane mixtures to remove unreacted intermediates .
- Column Chromatography : Silica gel with gradient elution (e.g., 5–10% methanol in dichloromethane) to separate diastereomers or byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize side products?
- Temperature Control : Lower temperatures (0–5°C) during coupling reactions reduce epimerization of the tetrahydrothiophene sulfone group .
- pH Optimization : Maintain pH 8–9 during nucleophilic substitutions to prevent hydrolysis of the dihydropyridazinone ring .
- Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. EDCI) to enhance efficiency for sterically hindered reactions .
Table 1 : Yield comparison under varying conditions
| Reaction Step | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Carbonyl Coupling | EDCI | DCM | 65 |
| Carbonyl Coupling | HATU | DMF | 78 |
| Sulfone Oxidation | m-CPBA | DCM | 82 |
Q. How do structural modifications influence the compound’s pharmacological activity?
- Benzylpiperazine Substitution : Replacing the benzyl group with electron-withdrawing groups (e.g., 4-Cl) alters receptor binding affinity. Computational docking studies (e.g., AutoDock Vina) predict interactions with CNS targets like 5-HT receptors .
- Sulfone Group : The 1,1-dioxidotetrahydrothiophene moiety enhances metabolic stability compared to non-oxidized analogs, as shown in microsomal assays .
Q. How can researchers resolve contradictions in reported biological data?
- Assay Replication : Validate activity in multiple cell lines (e.g., HEK-293 vs. SH-SY5Y) to rule out cell-specific effects .
- Structural Analog Testing : Compare activity profiles of derivatives to identify pharmacophore requirements .
- Meta-Analysis : Use tools like RevMan to statistically reconcile discrepancies across studies, focusing on variables like dosage and exposure time .
Q. What computational tools predict the compound’s environmental or toxicological behavior?
- EPI Suite : Estimates biodegradability and bioaccumulation potential based on logP and molecular weight .
- Molecular Dynamics Simulations : Analyze binding modes to human proteins (e.g., CYP450 enzymes) to predict metabolism .
Q. How should stability studies be designed for physiological conditions?
- Buffer Systems : Test solubility and degradation in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours .
- Light/Oxygen Sensitivity : Conduct accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months) .
Q. What strategies mitigate byproduct formation during synthesis?
Q. How is selectivity validated in target-binding assays?
- Competitive Binding Assays : Co-incubate with known inhibitors (e.g., ketanserin for 5-HT receptors) to confirm target specificity .
- Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to assess interactions with 44+ receptors and ion channels .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
